molecular formula C9H7BrN2O3 B8566073 2-(2-Bromoethoxy)-4-nitrobenzonitrile

2-(2-Bromoethoxy)-4-nitrobenzonitrile

Cat. No.: B8566073
M. Wt: 271.07 g/mol
InChI Key: ZTDJYPMXTPFPGX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(2-Bromoethoxy)-4-nitrobenzonitrile is a chemical compound of interest in research and development, particularly in the field of medicinal chemistry. It belongs to the class of nitrobenzenes, which are organic compounds consisting of a benzene ring substituted with a nitro functional group . Compounds with nitroaryl and bromoalkoxy substituents frequently serve as key intermediates in the synthesis of more complex molecules for pharmaceutical applications . For instance, structurally related compounds have been investigated in patent literature for the reduction of beta-amyloid production, a pathway relevant to Alzheimer's disease research . The bromoethoxy side chain makes this compound a valuable bifunctional building block; the bromine atom can participate in nucleophilic substitution reactions, while the nitrile group offers a handle for further chemical transformations . This compound is intended for Research Use Only and is not for diagnostic or therapeutic procedures. Researchers should consult the safety data sheet and handle this material with appropriate precautions in a laboratory setting.

Properties

Molecular Formula

C9H7BrN2O3

Molecular Weight

271.07 g/mol

IUPAC Name

2-(2-bromoethoxy)-4-nitrobenzonitrile

InChI

InChI=1S/C9H7BrN2O3/c10-3-4-15-9-5-8(12(13)14)2-1-7(9)6-11/h1-2,5H,3-4H2

InChI Key

ZTDJYPMXTPFPGX-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1[N+](=O)[O-])OCCBr)C#N

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Group Comparisons

1-(2-Bromoethoxy)-4-nitrobenzene
  • Structure : Lacks the benzonitrile group but shares the bromoethoxy and nitro substituents.
  • Synthesis: Prepared via refluxing 2-bromoethanol derivatives with nitrobenzene precursors in acetonitrile .
  • Key Difference : The absence of the nitrile group reduces polarity and alters reactivity (e.g., less electrophilic character compared to 2-(2-bromoethoxy)-4-nitrobenzonitrile).
2-Bromo-4-methyl-5-nitrobenzonitrile (CAS: 1202858-65-8)
  • Structure : Replaces the bromoethoxy group with a methyl group at the 4-position.
  • Properties : The methyl group increases hydrophobicity (logP ~3.0 estimated), whereas the bromoethoxy group in the target compound enhances solubility in polar aprotic solvents .
4-Nitro-2-(trifluoromethyl)benzonitrile (CAS: 320-47-8)
  • Structure : Substitutes the bromoethoxy group with a trifluoromethyl (-CF₃) group.
  • Reactivity : The electron-withdrawing -CF₃ group enhances electrophilicity at the nitro position, making it more reactive in nucleophilic aromatic substitution compared to the bromoethoxy-substituted analog .
  • Applications : A key intermediate in the synthesis of enzalutamide (a prostate cancer drug), highlighting the pharmacological relevance of nitrobenzonitrile derivatives .
2-Bromo-4-(2-hydroxyethyl)benzonitrile (CAS: 1374358-11-8)
  • Structure : Features a hydroxyethyl group instead of bromoethoxy.
  • Physical Properties : Molecular weight = 226.07 g/mol; the hydroxyethyl group increases hydrogen-bonding capacity, improving aqueous solubility relative to the bromoethoxy analog .
  • Synthetic Utility : Used in cross-coupling reactions, whereas the bromoethoxy group in the target compound is tailored for alkylation or ether-forming reactions .

Physicochemical Properties

Compound Molecular Weight (g/mol) Key Functional Groups logP (Estimated) Reactivity Highlights
This compound ~285 (calculated) Bromoethoxy, Nitro, Nitrile ~2.5 Alkylation, electrophilic substitution
1-(2-Bromoethoxy)-4-nitrobenzene 245.06 Bromoethoxy, Nitro ~2.8 Ether cleavage, nitro reduction
2-Bromo-4-methyl-5-nitrobenzonitrile 255.07 Bromo, Methyl, Nitro, Nitrile ~3.0 SNAr reactions, metal-catalyzed couplings
4-Nitro-2-(trifluoromethyl)benzonitrile 230.11 Trifluoromethyl, Nitro, Nitrile ~2.2 High electrophilicity, fluorinated drug synthesis

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